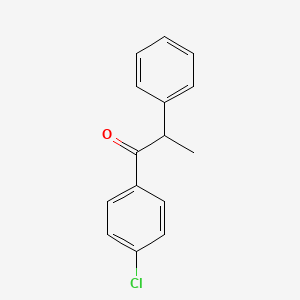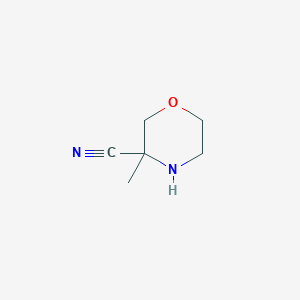
3-Morpholinecarbonitrile, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinecarbonitrile, 3-methyl- is a chemical compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinecarbonitrile, 3-methyl- typically involves the reaction of morpholine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide as the nitrile source, which reacts with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-Morpholinecarbonitrile, 3-methyl- often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholinecarbonitrile, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Morpholinecarbonitrile, 3-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Morpholinecarbonitrile, 3-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases involved in cytokinesis and cell cycle regulation. This inhibition is achieved through the central inhibitory action on these enzymes, leading to altered cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinecarbonitrile: Another morpholine derivative with similar chemical properties but different reactivity due to the position of the nitrile group.
1-Piperidinecarbonitrile: A structurally similar compound with a piperidine ring instead of a morpholine ring, leading to different chemical behavior.
Uniqueness
3-Morpholinecarbonitrile, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1206228-67-2 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-methylmorpholine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-9-3-2-8-6/h8H,2-3,5H2,1H3 |
Clé InChI |
ASVYYRGRFLPZTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


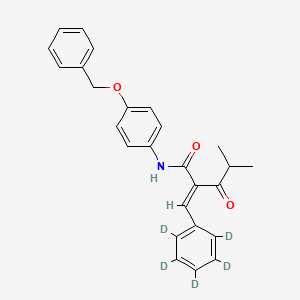
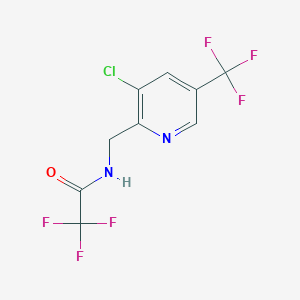

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
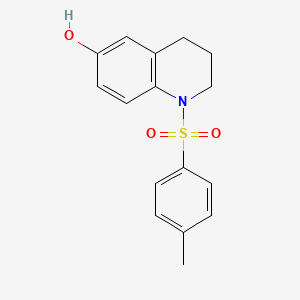
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
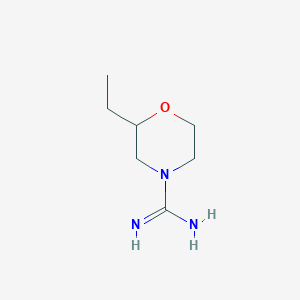
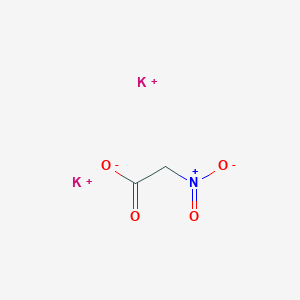
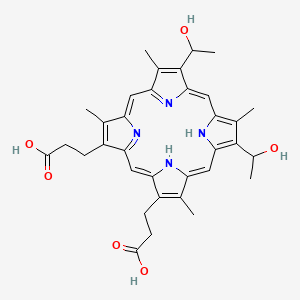

![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)
